o-Acetyl-L-carnitine hydrochloride

Catalog No.
S004145
CAS No.
5080-50-2
M.F
C9H18ClNO4
M. Wt
239.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Acetyl-L-carnitine hydrochloride

CAS Number

5080-50-2

Product Name

o-Acetyl-L-carnitine hydrochloride

IUPAC Name

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C9H18ClNO4

Molecular Weight

239.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1

InChI Key

JATPLOXBFFRHDN-DDWIOCJRSA-N

SMILES

Array

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

The exact mass of the compound Acetyl-L-carnitine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747431. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of quaternary ammonium ion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Acetyl-L-carnitine hydrochloride (CAS: 5080-50-2) is the highly stable and water-soluble salt form of Acetyl-L-carnitine (ALCAR), an essential endogenous metabolite. It plays a critical role in cellular energy metabolism by transporting acetyl-CoA into the mitochondria for fatty acid oxidation and serves as a key acetyl donor for the synthesis of the neurotransmitter acetylcholine. The hydrochloride form is the most common commercial presentation, selected for its favorable physical properties, including high aqueous solubility (>100 mg/mL) and improved handling characteristics, making it a reliable standard for in vitro and in vivo research applications.

Substituting o-Acetyl-L-carnitine hydrochloride with L-carnitine or the acetyl-L-carnitine inner salt (zwitterion) can fundamentally compromise experimental outcomes. The acetyl group is essential for efficient transport across the blood-brain barrier, a property L-carnitine lacks, making the latter unsuitable for central nervous system research. Furthermore, the hydrochloride salt form confers critical handling and processability advantages over the zwitterionic inner salt, which is known to be hygroscopic and can exhibit lower solubility, complicating accurate weighing and the preparation of stable, concentrated stock solutions. These differences in bioavailability and physical properties mean that the forms are not interchangeable for achieving reproducible and accurate results.

Superior Aqueous Solubility for Concentrated Stock Solutions and Formulations

The hydrochloride salt form provides excellent aqueous solubility, documented at greater than 100 mg/mL in water. This property is a significant processability advantage over the corresponding inner salt (zwitterion), which can be more challenging to dissolve and handle due to its hygroscopic nature. High solubility is critical for the preparation of concentrated stock solutions required for cell culture, animal studies, and high-throughput screening, simplifying workflows and reducing preparation time.

Evidence DimensionAqueous Solubility (H2O)
Target Compound Data>100 mg/mL
Comparator Or BaselineAcetyl-L-carnitine (inner salt), which is known to be hygroscopic and less readily soluble.
Quantified DifferenceSignificantly higher solubility and non-hygroscopic nature enables reliable preparation of high-concentration stock solutions.
ConditionsStandard laboratory conditions, dissolution in water.

This ensures rapid, complete dissolution for creating accurate, high-concentration stock solutions, saving time and improving reproducibility in experimental setups.

Documented Stability in Acidic-to-Neutral Aqueous Solutions for Reproducible Assays

The stability of acetyl-L-carnitine is pH-dependent. In its dissolved hydrochloride form (aqueous solution pH ~5.2), it is highly stable, with a predicted shelf-life of 38 days at 25°C before 15% degradation occurs. However, it degrades rapidly in basic conditions. In a solution at pH 11, only 72.6% of the compound remains after 1 hour, and at pH 12, only 4.2% remains. This makes the HCl salt ideal for preparing stable acidic or neutral stock solutions, but indicates that fresh preparations should be used for experiments in basic media (pH > 8) to ensure compound integrity.

Evidence DimensionAqueous Stability (1-10 mg/mL)
Target Compound DataStable for >33 days at room temperature or refrigerated in water (pH ~5.2).
Comparator Or BaselineBasic solutions (pH > 9).
Quantified DifferenceAt pH 11, 27.4% degradation occurs in 1 hour; at pH 12, 95.8% degradation occurs in 1 hour.
ConditionsAqueous solution, room temperature.

This provides clear handling guidelines to ensure the active compound's integrity, preventing failed experiments and improving data reproducibility.

Effective Blood-Brain Barrier Transport Unlike Parent Compound L-Carnitine

A key functional differentiator is the ability of the acetylated form to cross the blood-brain barrier (BBB) far more effectively than L-carnitine. This transport allows it to directly act within the central nervous system, where it can serve as a donor of acetyl groups for the synthesis of acetylcholine and modulate mitochondrial energy metabolism. In vivo studies in mice measured a brain uptake index of 2.4 ± 0.2, confirming its passage into the brain. This property makes o-acetyl-L-carnitine hydrochloride the required choice for any research focused on neuroprotection, cognitive function, or central metabolic regulation.

Evidence DimensionBlood-Brain Barrier (BBB) Permeability
Target Compound DataEffectively crosses the BBB, with a measured Brain Uptake Index of 2.4 ± 0.2.
Comparator Or BaselineL-carnitine, which lacks an efficient BBB transport mechanism.
Quantified DifferenceThe presence of the acetyl group enables CNS bioavailability and activity not achievable with L-carnitine.
ConditionsIn vivo animal models.

This is the primary reason to select this compound over its parent, L-carnitine, for any research investigating brain function, cognition, or neurodegenerative processes.

Functional Specificity as an Acetyl Donor vs. Propionyl-L-Carnitine

While both are acyl derivatives of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine serve distinct metabolic roles, making them non-interchangeable depending on the research goal. Acetyl-L-carnitine's primary function is as an acetyl-group donor, directly contributing to the synthesis of acetylcholine, a key neurotransmitter. In contrast, propionyl-L-carnitine provides a propionyl group, which enters the citric acid cycle at a different point, and has been shown to influence nitric oxide production, making it a focus for cardiovascular and circulatory research. This mechanistic difference dictates their suitability for specific fields of study.

Evidence DimensionPrimary Metabolic Role and Application Focus
Target Compound DataDonates acetyl groups; precursor for acetylcholine synthesis. Primary application focus in neuroscience.
Comparator Or BaselinePropionyl-L-carnitine: Donates propionyl groups; influences nitric oxide production. Primary application focus in cardiovascular health.
Quantified DifferenceDistinct metabolic pathways lead to suitability for different, non-overlapping primary research applications.
ConditionsCellular metabolism in target tissues (e.g., brain vs. endothelium).

This guides researchers to select the correct acyl-carnitine based on the specific metabolic pathway or physiological system under investigation.

Neuroscience and Cell Biology Studies Requiring Stable, High-Concentration Aqueous Solutions

For in vitro studies on neuronal cell lines or primary cultures, the high water solubility (>100 mg/mL) and stability in neutral-to-acidic media make this compound ideal for preparing concentrated, sterile-filtered stock solutions for consistent dosing.

In Vivo Models of Neurodegeneration, Neuropathic Pain, and Cognitive Function

In research requiring direct modulation of the central nervous system, this compound is the appropriate choice over L-carnitine due to its demonstrated ability to cross the blood-brain barrier and deliver acetyl groups to neural tissue.

Metabolic Research Targeting Acetyl-CoA Pools and Acetylcholine Synthesis

When the specific experimental goal is to investigate the role of acetyl-group donation to mitochondrial processes or neurotransmitter synthesis, this compound provides a direct pathway that is mechanistically distinct from L-carnitine or other acyl-carnitines like propionyl-L-carnitine.

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.0924357 Da

Monoisotopic Mass

239.0924357 Da

Heavy Atom Count

15

Melting Point

145 °C

UNII

NDW10MX58T

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamin B Complex

Pictograms

Irritant

Irritant

Other CAS

5080-50-2

Dates

Last modified: 08-15-2023

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